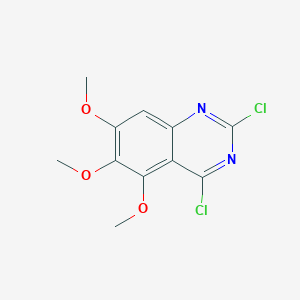

2,4-Dichloro-5,6,7-trimethoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5,6,7-trimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCKRAIOYZMRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488305 | |

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-64-9 | |

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 5,6,7 Trimethoxyquinazoline and Its Analogs

Established Synthetic Pathways for 2,4-Dichloroquinazoline (B46505) Core Structures

The synthesis of the 2,4-dichloroquinazoline core is a well-established process in organic chemistry, typically involving a two-step sequence: the formation of a quinazoline-2,4(1H,3H)-dione intermediate followed by a chlorination reaction.

Cyclization and Halogenation Strategies from Precursors

The most common route to the 2,4-dichloroquinazoline core begins with an appropriately substituted anthranilic acid derivative. This precursor undergoes cyclization to form the corresponding quinazoline-2,4(1H,3H)-dione. A widely used method involves the reaction of an anthranilic acid with urea (B33335) or a cyanate (B1221674) salt, such as potassium cyanate, in an aqueous or acidic medium. google.com For instance, 2-amino-4-fluorobenzoic acid can be treated with sodium cyanate in the presence of acetic acid to yield 7-fluoroquinazoline-2,4(1H,3H)-dione. nih.gov

Once the dione (B5365651) is formed, the critical halogenation step is performed to introduce the chloro groups at the 2 and 4 positions. This transformation is typically achieved by heating the quinazolinedione in a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this purpose, often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger. nih.govderpharmachemica.com Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed. researchgate.net The reaction mixture is usually heated under reflux for several hours to ensure complete conversion. nih.govderpharmachemica.com After the reaction, the excess chlorinating agent is removed, typically by distillation, and the crude product is isolated by pouring the reaction mixture into ice-water, which causes the 2,4-dichloroquinazoline to precipitate. nih.govderpharmachemica.com

An alternative pathway starts from 2-aminobenzonitriles, which can be converted into the 2,4-dichloroquinazoline core in a single step by reacting with phosgene, diphosgene, or triphosgene. This method avoids the isolation of the dione intermediate.

| Precursor | Cyclization Reagent | Intermediate | Halogenation Reagent | Product | Reference |

|---|---|---|---|---|---|

| Anthranilic Acid | Potassium Cyanate (KOCN) | Quinazoline-2,4(1H,3H)-dione | Phosphorus Oxychloride (POCl₃) | 2,4-Dichloroquinazoline | google.com |

| 2-Amino-4-fluorobenzoic Acid | Sodium Cyanate (NaOCN) / Acetic Acid | 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃ / N,N-Diethylaniline | 2,4-Dichloro-7-fluoroquinazoline | nih.gov |

| 2-Amino-4-chlorobenzoic Acid | Formamide (HCONH₂) | 7-Chloro-4(3H)-quinazolinone | Thionyl Chloride (SOCl₂) / DMF | 4,7-Dichloro-6-nitroquinazoline (after nitration) | researchgate.net |

Optimization of Reaction Conditions and Reagents

Optimization of the synthesis of 2,4-dichloroquinazolines focuses on improving yield, reducing reaction times, and enhancing safety and environmental compatibility. In the chlorination step, the addition of a catalytic amount of N,N-dimethylformamide (DMF) to thionyl chloride (SOCl₂) or N,N-dimethylaniline to phosphorus oxychloride (POCl₃) has been shown to accelerate the reaction and improve yields. researchgate.netgoogle.com The reaction time for the POCl₃-mediated chlorination of 6,7-dimethoxyquinazoline-2,4-dione, for example, can be reduced from 12 hours to 4-5 hours by the addition of N,N-dimethylaniline or N,N-dimethylformamide. derpharmachemica.comgoogle.com

The choice of solvent and base is also critical. While chlorination is often performed using the chlorinating agent as the solvent, high-boiling inert solvents can also be used. The workup procedure is crucial for obtaining a pure product. Pouring the reaction mixture into a mixture of ice and water is a standard procedure that not only hydrolyzes the remaining chlorinating agent but also precipitates the desired product, which can then be collected by filtration. nih.govderpharmachemica.com

Synthetic Approaches to Introduce Trimethoxy Substitution on the Quinazoline (B50416) Nucleus

The synthesis of 2,4-dichloro-5,6,7-trimethoxyquinazoline requires the preparation of a correspondingly substituted precursor, typically 3,4,5-trimethoxyanthranilic acid. The general strategies for forming the quinazoline ring, as described above, are then applied to this specialized precursor.

Methods for Selective Functionalization at the 5, 6, and 7 Positions

The key to synthesizing the target compound lies in the preparation of the starting material with the desired 5,6,7-trimethoxy substitution pattern. This is generally achieved by starting with a commercially available, appropriately substituted benzene (B151609) derivative and building the anthranilic acid functionality. For instance, the synthesis could commence from 3,4,5-trimethoxybenzoic acid or a related compound. Through a series of reactions including nitration and subsequent reduction of the nitro group to an amine, the required 2-amino-3,4,5-trimethoxybenzoic acid could be prepared.

Once the trimethoxyanthranilic acid is obtained, it can be cyclized to form 5,6,7-trimethoxyquinazoline-2,4(1H,3H)-dione. This dione is then subjected to chlorination, analogous to the methods for the unsubstituted core, using reagents like phosphorus oxychloride to yield the final product, this compound. While specific literature detailing this exact multi-step synthesis is sparse, the methodology follows established principles of quinazoline chemistry. The synthesis of the closely related 6,7-dimethoxy-2,4-dichloroquinazoline from 4,5-dimethoxyanthranilic acid serves as a direct procedural template. derpharmachemica.comgoogle.com

Microwave-Assisted and Conventional Heating Techniques in Trimethoxyquinazoline Synthesis

Both conventional heating and microwave irradiation are effective techniques for the synthesis of quinazoline derivatives. Conventional heating, typically involving refluxing the reaction mixture for several hours, is the traditional and widely documented method. nih.govderpharmachemica.com

However, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles. The synthesis of a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds was successfully achieved using microwave irradiation, highlighting the utility of this technology for reactions involving the trimethoxyquinazoline scaffold. This suggests that the initial synthesis of the this compound precursor itself could be amenable to microwave-assisted methods, potentially shortening the cyclization and chlorination steps. Microwave heating has been shown to be particularly effective for nucleophilic substitution reactions on the 2,4-dichloroquinazoline core.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile intermediate for creating a library of derivatives due to the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This reactivity difference allows for selective and sequential substitution.

This regioselectivity is well-documented for various 2,4-dichloroquinazoline analogs. nih.gov The C4 position is more susceptible to nucleophilic attack due to electronic factors. nih.gov This allows for the selective introduction of a wide range of nucleophiles, such as primary and secondary amines (including anilines and aliphatic amines), at the C4 position under relatively mild conditions. derpharmachemica.comnih.gov The reaction is often carried out by refluxing the dichloroquinazoline with the desired amine in a solvent like isopropanol (B130326) or dioxane, sometimes in the presence of a base like N,N-diisopropylethylamine (DIPEA). derpharmachemica.comnih.gov

After the C4 position has been functionalized, the less reactive C2 chlorine can be substituted under more forcing conditions, such as higher temperatures or the use of a stronger nucleophile or catalyst. This stepwise approach enables the synthesis of a diverse range of 2,4-disubstituted quinazolines with different functionalities at each position, which is a key strategy in the development of targeted therapeutic agents.

| Quinazoline Substrate (Analog) | Nucleophile | Reaction Conditions | Product (C4-Substituted) | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Aniline Derivatives | Isopropanol, Reflux, 6 h | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | derpharmachemica.com |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-(N,N-Dimethylamino)aniline | Dioxane, DIPEA, 80 °C, 12 h | N'-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylbenzene-1,4-diamine | nih.gov |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-Aminophenol | Dioxane, DIPEA, 80 °C, 12 h | 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | nih.gov |

| 2,4-Dichloroquinazoline | Aliphatic/Benzylic Amines | THF, Et₃N, Room Temp. | 2-Chloro-4-(alkyl/benzylamino)quinazolines | nih.gov |

Nucleophilic Aromatic Substitution at C-2 and C-4 Positions

The 2,4-dichloroquinazoline core is characterized by two electrophilic carbon centers at positions 2 and 4, which are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone for the elaboration of the quinazoline scaffold. The electronic properties of the quinazoline ring system, particularly the electron-withdrawing effect of the nitrogen atoms, facilitate nucleophilic attack.

A significant body of research on 2,4-dichloroquinazoline and its analogs, such as the 6,7-dimethoxy derivative, has established a clear regioselectivity in these substitution reactions. The chlorine atom at the C-4 position is considerably more reactive towards nucleophiles than the chlorine at the C-2 position. nih.gov This differential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. This allows for a sequential and controlled substitution, first at C-4 under milder conditions, followed by substitution at C-2 under more forcing conditions if required. nih.gov

This principle is well-demonstrated in the synthesis of various biologically active 4-aminoquinazoline derivatives. For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with a range of anilines, benzylamines, and aliphatic amines consistently results in the selective displacement of the C-4 chlorine. nih.gov This regioselectivity holds true for the 5,6,7-trimethoxy analog as well. The synthesis of a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds was achieved by reacting this compound with various substituted anilines and phenylethylamines. nih.gov These reactions are typically carried out in a suitable solvent, such as isopropanol or dioxane, and may be facilitated by conventional heating or microwave irradiation. nih.govderpharmachemica.com

While substitution at C-4 is readily achieved, subsequent substitution at the C-2 position to generate 2,4-disubstituted quinazolines necessitates more vigorous reaction conditions. This may involve higher temperatures (often exceeding 100 °C), the use of microwave irradiation, or the application of specialized catalytic systems like the Buchwald-Hartwig amination. nih.gov In some synthetic strategies, the C-4 position can be temporarily blocked with a thioether group to facilitate a regioselective cross-coupling reaction at the C-2 position. The thioether can then be removed to allow for subsequent functionalization at C-4. nih.gov

The following table summarizes the general conditions for nucleophilic aromatic substitution at the C-2 and C-4 positions of the 2,4-dichloroquinazoline core.

| Position | Reactivity | Typical Nucleophiles | Reaction Conditions |

| C-4 | High | Amines (anilines, benzylamines, aliphatic amines), Hydrazines | Mild conditions (e.g., reflux in isopropanol or ethanol, 0-80 °C) |

| C-2 | Low | Amines, Hydrazines | Harsher conditions (e.g., higher temperatures >100 °C, microwave irradiation, palladium catalysis) |

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The development of potent and selective therapeutic agents often relies on systematic structure-activity relationship (SAR) studies. The this compound scaffold provides a versatile platform for such investigations, allowing for the introduction of a wide variety of chemical moieties at the C-4 and, to a lesser extent, the C-2 positions.

SAR studies on 4-aminoquinazoline derivatives have revealed that the nature of the substituent at the C-4 position plays a critical role in determining biological activity. For example, in a study of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives as potential anticancer agents, various substitutions on the N-phenyl and N-phenylethyl groups were explored. nih.gov The findings from this study indicated that the presence and position of electron-donating or electron-withdrawing groups on the aromatic ring significantly influenced the compounds' inhibitory activity against cancer cell lines.

The table below presents a selection of synthesized 5,6,7-trimethoxy-4-aminoquinazoline derivatives and their corresponding anticancer activities against the PC3 cell line, illustrating the impact of different substituents on biological efficacy.

| Compound ID | C-4 Substituent (R) | IC₅₀ (μM) against PC3 cells |

| 6p | 4-Methyl-N-phenethyl | > 50 |

| 6q | 4-Methoxy-N-phenethyl | > 50 |

| 6x | 4-Fluoro-N-phenyl | 6.2 ± 0.9 |

| Reference | Epirubicin | 5.16 |

Data sourced from Wang et al. (2013). nih.govnih.gov

These results underscore the importance of fine-tuning the electronic and steric properties of the C-4 substituent to optimize biological activity. The introduction of diverse moieties, including but not limited to substituted anilines, aliphatic amines, and heterocyclic fragments, allows for a comprehensive exploration of the chemical space around the quinazoline core, leading to the identification of lead compounds with enhanced potency and selectivity.

Molecular Hybridization as a Synthetic Strategy for Enhancing Biological Activity

Molecular hybridization is a contemporary drug design strategy that involves the covalent linking of two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced biological activity. rsc.orgnih.gov This approach aims to combine the therapeutic advantages of the individual pharmacophores, potentially leading to compounds with improved potency, better selectivity, or a broader spectrum of activity. The quinazoline nucleus is an excellent scaffold for molecular hybridization due to its versatile chemistry and established biological importance. rsc.orgasianpubs.org

Several classes of heterocyclic compounds have been successfully hybridized with the quinazoline or quinazolinone core to generate novel anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgnih.gov These include:

Triazoles: The fusion of a triazole ring to the quinazoline scaffold has yielded triazoloquinazolines, a class of compounds with a wide range of pharmacological properties. researchgate.net

Thiazolidinones: Hybrid molecules incorporating both quinazolinone and thiazolidinone moieties have been synthesized and evaluated for their biological activities. rsc.org

Oxadiazoles: Quinazolinone-oxadiazole hybrids have been designed and shown to possess potent anticancer activity. rsc.org

Chalcones: The linkage of a chalcone (B49325) moiety to the quinazoline core has resulted in hybrids with promising antibacterial and antifungal properties. rsc.org

While specific examples of molecular hybridization starting directly from this compound are not extensively documented in the reviewed literature, the established synthetic routes for creating quinazoline-based hybrids can be readily adapted. For instance, a common strategy involves the initial synthesis of a functionalized quinazoline derivative, such as a 4-amino- or 4-hydrazinyl-quinazoline, from the corresponding 2,4-dichloro precursor. This intermediate can then be coupled with another pharmacophoric unit.

For example, a 4-amino-5,6,7-trimethoxyquinazoline derivative could be reacted with a suitable aldehyde to form a Schiff base, which can then be cyclized to form a thiazolidinone hybrid. Alternatively, a 4-hydrazinyl-5,6,7-trimethoxyquinazoline could serve as a key intermediate for the construction of a triazole ring fused to the quinazoline system. The versatility of the this compound intermediate makes it a highly valuable starting material for the development of novel molecular hybrids with potentially superior therapeutic profiles.

Investigative Pharmacological Activities and Underlying Molecular Mechanisms of 2,4 Dichloro 5,6,7 Trimethoxyquinazoline Derivatives

Exploration of Antiproliferative and Anticancer Research Potential

The quinazoline (B50416) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, particularly in oncology. Derivatives of 2,4-dichloro-5,6,7-trimethoxyquinazoline have been a subject of significant research interest due to their potential as antiproliferative and anticancer agents. These compounds have demonstrated the ability to interfere with various cellular processes critical for tumor growth and survival. The core structure allows for chemical modifications that can be tailored to target specific molecular pathways implicated in cancer pathogenesis.

Inhibition of Protein Kinase Pathways in Cellular Models

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making protein kinases attractive targets for therapeutic intervention. Derivatives of this compound have been investigated for their ability to inhibit several key protein kinases involved in cancer progression.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. nih.gov Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. nih.gov Quinazoline-based compounds have been at the forefront of EGFR inhibitor development. nih.gov

Derivatives of this compound have been synthesized and evaluated as EGFR inhibitors. These compounds are designed to compete with ATP at the kinase domain of the receptor, thereby blocking the downstream signaling cascade. For instance, certain 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from 2,4-dichloroquinazoline (B46505) precursors, have shown potent inhibitory activity against EGFR. nih.gov The binding of these inhibitors to EGFR can prevent its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the suppression of tumor cell proliferation. nih.govnih.gov

| Compound Type | Target | Effect | Reference |

| 4-Anilinoquinazoline derivatives | EGFR | Inhibition of receptor autophosphorylation and downstream signaling | nih.gov |

| Macrocyclic quinazoline-based TKIs | Mutant EGFR (L858R, Del19) | Highly potent and selective inhibition | nih.gov |

The c-Met receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR-2) are key players in tumor angiogenesis and metastasis. nih.govnih.gov The c-Met pathway is implicated in invasive tumor growth, while the VEGFR-2 pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.gov The simultaneous inhibition of both c-Met and VEGFR-2 is a promising strategy for cancer therapy.

Research has focused on developing small-molecule inhibitors that can dually target c-Met and VEGFR-2. nih.gov Derivatives of quinazoline have been explored for this purpose. These compounds can inhibit HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation, leading to a reduction in both tumor cell proliferation and angiogenesis. nih.gov The ability of these derivatives to modulate both pathways offers a multi-pronged approach to cancer treatment.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov Constitutive activation of this pathway is a frequent event in many human cancers and is associated with tumor progression and resistance to therapy. nih.govoncotarget.com

Quinazoline derivatives have been investigated for their ability to modulate the PI3K/Akt/mTOR pathway. By inhibiting key components of this pathway, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. The mechanism of action often involves the suppression of Akt phosphorylation, which in turn affects downstream effectors like mTOR. tbzmed.ac.ir The regulation of this pathway by this compound derivatives represents a significant area of anticancer research.

| Pathway Component | Function in Cancer | Effect of Inhibition | Reference |

| PI3K | Promotes cell survival and growth | Induces apoptosis, inhibits proliferation | nih.govnih.gov |

| Akt | Central node for proliferation and survival signals | Suppresses downstream signaling, leading to cell cycle arrest and apoptosis | tbzmed.ac.ir |

| mTOR | Regulates protein synthesis and cell growth | Inhibits cell growth and proliferation | frontiersin.org |

The extracellular signal-regulated kinase (ERK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and survival. nih.gov The phosphorylation and activation of ERK1/2 are often upregulated in cancer, promoting uncontrolled cell division.

A study on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, which can be synthesized from a this compound precursor, demonstrated their ability to inhibit the phosphorylation of ERK1/2 induced by epidermal growth factor (EGF). nih.gov Specifically, compounds 6p, 6q, and 6x were found to strongly inhibit this phosphorylation in PC3 prostate cancer cells. nih.gov This inhibition of ERK1/2 activation suggests that the antiproliferative effects of these compounds are, at least in part, mediated through the MAPK pathway.

Modulation of Cellular Proliferation and Cell Cycle Dynamics

Uncontrolled cellular proliferation is a fundamental characteristic of cancer, and this is often linked to dysregulation of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its checkpoints are crucial for maintaining genomic integrity.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A primary mechanism through which derivatives of this compound exert their anticancer effects is by inducing cell cycle arrest, predominantly at the G2/M phase. nih.govmdpi.com The cell cycle is a tightly regulated process, and the G2/M checkpoint ensures that cells only enter mitosis (M phase) after DNA is properly replicated in the S phase and any damage is repaired in the G2 phase.

Disruption of microtubule formation is a key trigger for this G2/M arrest. mdpi.com Microtubules form the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis. nih.govmdpi.com By interfering with microtubule dynamics, these quinazoline derivatives prevent the formation of a functional mitotic spindle. This disruption activates cellular checkpoint mechanisms, halting the cell cycle at the G2/M transition to prevent aberrant cell division. nih.gov Studies on analogous compounds demonstrate a significant increase in the population of cancer cells in the G2/M phase following treatment, effectively inhibiting cellular proliferation. nih.govnih.gov For instance, certain pterostilbene (B91288) derivatives have been shown to cause G2/M arrest by regulating proteins such as cyclin B1 and cyclin A2. researchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways

Following prolonged cell cycle arrest and cellular stress, cancer cells treated with this compound derivatives can be driven into apoptosis, a form of programmed cell death. nih.gov Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells in a controlled manner, preventing inflammation and damage to surrounding tissues. nih.gov The induction of apoptosis is a hallmark of many effective anticancer agents. Flow cytometry analysis of cells treated with related compounds has confirmed the induction of apoptosis. nih.gov

Mitochondria-Mediated Apoptosis Induction

The intrinsic, or mitochondria-mediated, pathway is a major route for apoptosis induction by these compounds. This pathway is centered on the permeabilization of the mitochondrial outer membrane (MOMP), a point of no return for cell death. nih.gov Research has shown that treatment with structurally related agents can lead to an increase in pro-apoptotic proteins, which act on the mitochondria. nih.gov This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases like caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. nih.govnih.gov

Regulation of Bcl-2 Family Proteins

The mitochondria-mediated apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that protect mitochondrial integrity and pro-apoptotic members (e.g., Bax, Bak) that promote MOMP. nih.gov The balance between these opposing factions determines the cell's fate.

Derivatives of this compound can shift this balance in favor of apoptosis. Studies on analogous compounds show that they can decrease the expression levels of anti-apoptotic Bcl-2 proteins while increasing the expression of pro-apoptotic Bax proteins. nih.govnih.gov This altered Bax/Bcl-2 ratio is a critical factor in triggering the mitochondrial pathway of apoptosis, leading to the execution of cell death. nih.gov

Impact on Microtubule Dynamics and Tubulin Polymerization

The foundational mechanism of action for many potent quinazoline-based anticancer agents is the disruption of microtubule dynamics. nih.gov Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. nih.govmdpi.com Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. nih.gov

Derivatives of this compound act as microtubule-destabilizing agents by inhibiting tubulin polymerization. mdpi.comnih.gov By binding to tubulin subunits, these compounds prevent them from assembling into microtubules. nih.gov This leads to a net decrease in the amount of polymerized tubulin, disrupting the microtubule network within the cell and ultimately leading to mitotic arrest and apoptosis. nih.govnih.gov

| Compound | Target Cell Line | Activity | IC₅₀ Value / Effect | Source |

|---|---|---|---|---|

| Analogue 6x (5,6,7-trimethoxy-quinazoline derivative) | PC3 (Prostate Cancer) | Antiproliferative | 6.2 ± 0.9 μM | nih.gov |

| Analogue 6x | BGC823 (Gastric Cancer) | Antiproliferative | 3.2 ± 0.1 μM | nih.gov |

| Analogue 6x | Bcap37 (Breast Cancer) | Antiproliferative | 3.1 ± 0.1 μM | nih.gov |

| Analogue 6x | PC3 (Prostate Cancer) | Apoptosis Induction (72h) | 31.8% at 10 μM | nih.gov |

| Analogue G13 (2-aryl-4-amide-quinoline derivative) | - | Tubulin Polymerization Inhibition | 13.5 μM | nih.gov |

| Analogue G13 | Various Cancer Cells | Antiproliferative | 0.65 μM - 0.90 μM | nih.gov |

Interaction with the Colchicine (B1669291) Binding Site on Tubulin

The inhibitory effect on tubulin polymerization is achieved through a specific interaction with a distinct pocket on the tubulin protein. Numerous studies have demonstrated that compounds featuring a trimethoxyphenyl ring, a key structural component of the parent quinazoline, bind to the colchicine binding site on β-tubulin. nih.govmdpi.com This binding site is located at the interface between the α- and β-tubulin subunits. nih.gov

By occupying this site, the quinazoline derivatives physically prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby inhibiting polymerization. nih.gov The 3,4,5-trimethoxyphenyl moiety is particularly important for high-affinity binding within this pocket. mdpi.com Computational docking studies and competitive binding assays confirm that these types of molecules interact with and compete for the colchicine binding site. mdpi.comnih.gov

Research into Inhibition of Tumor Cell Migration, Invasion, and Angiogenesis

The therapeutic potential of this compound derivatives extends beyond simply halting cell proliferation. The microtubule cytoskeleton is also integral to cell motility, which is a prerequisite for tumor cell migration and invasion—the processes that lead to metastasis. nih.gov By disrupting the microtubule network, these compounds can impair the cancer cells' ability to move and invade surrounding tissues. For example, the tubulin inhibitor G13 was found to potently inhibit the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov

Furthermore, some of these agents have demonstrated anti-angiogenic activity. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process that tumors exploit to secure a supply of oxygen and nutrients for their growth. By inhibiting angiogenesis, these compounds can potentially starve the tumor and limit its expansion.

Broader Spectrum of Biological Activities for Quinazoline Derivatives in Research

Information not available for this compound derivatives.

Specific research findings on the anti-inflammatory activities of derivatives from this compound are not available in the scientific literature.

Specific research findings on the antimicrobial activities of derivatives from this compound are not available in the scientific literature.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Structural Features and Substituent Effects on Biological Activity

The biological profile of quinazoline (B50416) derivatives is intricately linked to the nature and position of various substituents on the core bicyclic structure. Key positions that significantly influence activity include the C-2, C-4, and the benzene (B151609) ring (C-5, C-6, C-7, C-8).

The chlorine atoms at the C-2 and C-4 positions of 2,4-Dichloro-5,6,7-trimethoxyquinazoline are highly reactive leaving groups, making them ideal handles for introducing diverse functionalities through nucleophilic substitution. While direct studies on the biological impact of the dichloro-substitution of this specific trimethoxy-quinazoline are not extensively detailed, the broader quinazoline literature underscores the importance of substitutions at these positions.

The C-4 position is particularly critical for activity. Modifications at this position, often involving the introduction of amine or substituted amine groups, have been shown to enhance the antimicrobial and antitumor profiles of quinazoline compounds. nih.govnih.gov For instance, a series of quinazoline derivatives bearing a piperazine-1-carbodithioate moiety at the C-4 position demonstrated significant antiproliferative activity against various human cancer cell lines, with several compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov This suggests that replacing the C-4 chlorine with appropriate pharmacophores is a viable strategy for developing potent agents.

Similarly, the C-2 position is a key site for modification. Introducing substituted phenyl or naphthyl rings at this position has been explored to modulate the biological activity of quinazolinone moieties. nih.gov The nature of the substituent at C-2 can significantly impact the compound's interaction with biological targets.

The presence of methoxy groups on the benzene ring of the quinazoline scaffold is a well-established strategy for enhancing anticancer activity. The 5,6,7-trimethoxy substitution pattern, in particular, has been associated with potent biological effects, including inhibition of tubulin polymerization and kinase activity.

A study on a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives revealed that these compounds possess significant anticancer activities. nih.gov For example, compound 6x from this series showed potent IC₅₀ values against PC3, BGC823, and Bcap37 cancer cell lines. nih.gov Furthermore, certain compounds in this series strongly inhibited the phosphorylation of extracellular regulated kinase1/2 (ERK1/2), a key component of cellular signaling pathways often dysregulated in cancer. nih.gov

The trimethoxy pattern is believed to contribute to the molecule's ability to interact with specific biological targets. In the context of tubulin inhibitors, these groups can form crucial hydrogen bonds and van der Waals interactions within the colchicine (B1669291) binding site, leading to the disruption of microtubule dynamics and cell cycle arrest. nih.gov

Table 1: Anticancer Activity of Selected 5,6,7-trimethoxyquinazoline Derivatives

| Compound | PC3 IC₅₀ (μM) | BGC823 IC₅₀ (μM) | Bcap37 IC₅₀ (μM) |

| 6x | 6.2 ± 0.9 | 3.2 ± 0.1 | 3.1 ± 0.1 |

Data sourced from a study on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. nih.gov

While C-2 and C-4 are primary sites for modification, substitutions at other positions of the quinazoline ring also play a significant role in modulating biological activity.

Structure-activity relationship studies have shown that substitutions at the N-3 position can influence the anticancer and antimicrobial properties of quinazolinones. nih.govnih.gov The introduction of a substituted aromatic ring at this position is often considered essential for these activities. nih.gov

The C-8 position has also been identified as a site where modifications can impact biological outcomes. For instance, placing a basic side chain at C-8 in certain 2-substituted quinazolines was explored to identify optimal structural requirements for biological activity. nih.gov Furthermore, the presence of a halogen atom at the C-6 and C-8 positions has been reported to improve the antimicrobial activities of quinazolinone derivatives. nih.gov

Systematic Optimization Strategies for Enhancing Potency and Selectivity in Research

The development of potent and selective quinazoline-based therapeutic agents relies on systematic optimization strategies. These approaches aim to refine the lead compound's structure to maximize its interaction with the intended biological target while minimizing off-target effects.

One of the principal strategies is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.gov By analyzing various molecular descriptors (e.g., physicochemical, topological, and geometrical properties), researchers can predict the activity of novel, unsynthesized molecules. This in silico approach allows for the rational design of new derivatives with potentially enhanced potency. For example, QSAR models have been successfully used to design new quinazoline derivatives as EGFR inhibitors by modifying the N-3 and C-6 positions to foster optimal interactions within the ATP-binding site. nih.gov

Structure-Based Drug Design (SBDD) is another powerful optimization strategy that utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography. nih.govnih.gov By visualizing the binding site, medicinal chemists can design molecules that fit precisely into the target's active site, forming specific and high-affinity interactions. This approach was instrumental in the optimization of quinolinone derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, where the X-ray structure of an early lead compound bound to an allosteric site guided further modifications. nih.gov

De Novo Design and Scaffold Hopping Approaches for Novel Quinazoline Analogs

Beyond the modification of existing scaffolds, medicinal chemists employ more innovative strategies like de novo design and scaffold hopping to discover novel chemical entities with desired biological activities.

De novo design involves the computational construction of novel molecules, often fragment by fragment, to fit the constraints of a target's binding site. nih.gov This approach is not limited by existing chemical templates and can generate truly novel structures. It often begins by identifying key pharmacophoric features required for biological activity and then assembling molecular fragments that present these features in the correct spatial orientation.

Scaffold hopping is a lead optimization strategy that aims to identify isosteric replacements for a core molecular structure (the scaffold) while retaining the original compound's biological activity. researchgate.netnih.gov This technique is particularly useful for discovering new chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. researchgate.netnih.gov For instance, scaffold hopping has been used to design novel quinazoline and heterocyclic fused pyrimidine analogues as potent tubulin inhibitors, leading to compounds with significantly improved antiproliferative activities compared to the original lead compound. researchgate.net This approach allows for the exploration of new intellectual property space and can lead to the discovery of backup compounds with different structural motifs. nih.gov

Computational Chemistry and in Silico Investigations of 2,4 Dichloro 5,6,7 Trimethoxyquinazoline and Its Analogs

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, enabling a deeper understanding of the interactions between a ligand and its protein target.

Molecular docking simulations are frequently employed to predict the binding affinity, typically expressed in kcal/mol, and the specific binding pose of a ligand within the active site of a target protein. For analogs of 2,4-dichloro-5,6,7-trimethoxyquinazoline, docking studies have revealed strong binding affinities against various therapeutically relevant proteins. For instance, a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), has been analyzed for its interaction with several targets. Another analog demonstrated a strong binding affinity of -9.8 kcal/mol with Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A separate docking study against a liver cancer protein marker (PDB ID: 5F59) yielded a binding affinity of -7.9 kcal/mol. nih.gov

These studies help in ranking potential drug candidates and understanding the structural basis of their activity. The predicted binding mode visualizes the precise orientation of the quinazoline (B50416) derivative within the protein's binding pocket, highlighting key interactions that contribute to its affinity.

Table 1: Predicted Binding Affinities of Quinazoline Analogs against Protein Targets

| Compound/Analog | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Quinazoline Analog (4MC) | Acetylcholinesterase (AChE) | Not Specified | -9.8 |

| Quinazoline Analog (2H2BBH) | Liver Cancer Marker | 5F59 | -7.9 |

| (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (5p) | Janus Kinase 2 (JAK2) | Not Specified | Not Specified (43% inhibition at 20µM) nih.gov |

This table is interactive and can be sorted by column.

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. For quinazoline derivatives, docking analyses provide detailed maps of these interactions.

Hydrogen Bonding: Hydrogen bonds are critical for molecular recognition and binding specificity. In studies of quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), the nitrogen atoms of the quinazoline core and substituent groups frequently act as hydrogen bond acceptors. A key interaction often involves the formation of a hydrogen bond with the backbone NH of a specific methionine residue (Met 769) in the EGFR kinase domain. researchgate.net Similarly, docking of a 2-chloro-4-anilinoquinazoline derivative into the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showed hydrogen bonds with residues such as Ser925 and Asp1052. worldscientific.com

Molecular Dynamics Simulations for Investigating Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. By simulating the movements of atoms and molecules, MD can confirm the viability of the binding pose predicted by docking.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. Stable complexes are characterized by low and converging RMSD values over the simulation period. For a quinazoline analog, MD simulations confirmed the stability of its complex with AChE through analysis of RMSD, RMSF, and the radius of gyration (Rg). nih.gov Similarly, MD simulations were used to validate the interactions of novel quinazoline-2,4,6-triamine derivatives with EGFR-TK, confirming the stability of the predicted binding modes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds before they are synthesized.

For scaffolds similar to this compound, QSAR models have been successfully developed. In a study on 2,4-disubstituted 6-fluoroquinolines, a robust QSAR model was created to predict their antiplasmodial activity. tandfonline.com The model's predictive power was validated using several statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the data, while a high leave-one-out cross-validation coefficient (Q²cv) and predictive squared correlation coefficient (R²pred) demonstrate its internal and external predictive ability, respectively. tandfonline.com These models help identify which molecular properties (descriptors) are most important for the desired biological effect, guiding the design of more potent analogs. mui.ac.ir

Table 2: Statistical Validation of a QSAR Model for 2,4-disubstituted 6-fluoroquinolines

| Statistical Parameter | Value | Description |

|---|---|---|

| R² | 0.921 | Squared Correlation Coefficient (Goodness of fit) |

| R²adj | 0.878 | Adjusted R² |

| Q²cv | 0.801 | Leave-one-out Cross-validation Coefficient (Internal Predictability) tandfonline.com |

This table outlines the key statistical metrics used to validate the robustness and predictive power of a QSAR model.

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active.

For quinazoline derivatives, this approach has proven effective. A study on quinazoline and aminopyridine derivatives as inhibitors of inducible nitric oxide synthase (iNOS) generated a four-point pharmacophore model designated AHPR.29. worldscientific.com This model consisted of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com In another project targeting Acetylcholinesterase, a validated 3D-QSAR-based pharmacophore model (AAAHR_1) was used as a filter to screen the ASINEX database, leading to the identification of new potential inhibitors. nih.gov Virtual screening is a powerful computational technique that complements pharmacophore modeling to efficiently search for active compounds from vast chemical libraries. nih.gov

Deeper Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These methods can calculate various molecular properties that are not accessible through classical molecular mechanics.

For 2,4-dichloro-6,7-dimethoxyquinazoline, DFT calculations have been used to compute its geometric parameters and vibrational modes. nih.gov A key application is the calculation of the Molecular Electrostatic Potential (MEP) surface, which maps the charge distribution on the molecule. The MEP surface reveals potential sites for electrophilic and nucleophilic attack, offering clues about the molecule's reactivity and intermolecular interactions. nih.gov Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. physchemres.org These quantum calculations provide a fundamental understanding of the chemical properties that underpin the biological activity of quinazoline derivatives. nih.govtandfonline.comimist.masemanticscholar.org

Future Research and Methodological Advances for this compound

The chemical compound this compound represents a pivotal starting point for the development of novel therapeutic agents. Its quinazoline core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities. The dichloro substitutions at the 2 and 4 positions offer reactive sites for chemical modification, making it an ideal intermediate for creating a wide array of derivatives. This article explores the future research directions and advanced methodological perspectives for this specific compound, focusing on its potential in drug discovery and development.

Q & A

Q. What are the optimized synthetic routes for 2,4-dichloro-5,6,7-trimethoxyquinazoline, and how can purity be maximized?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and chlorination. For example, starting with a trimethoxyquinazoline precursor, chlorination can be achieved using POCl₃ or PCl₅ under reflux (70–100°C for 6–12 hours). Post-reaction, the product is purified via recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (≥98% area) and ¹H/¹³C NMR to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at positions 2 and 4; methoxy groups at 5, 6, 7).

- HPLC : Assess purity, with mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities.

- Melting Point Analysis : Compare observed values (e.g., ~175°C) to literature data to detect solvate formation .

Q. How do solvent systems influence the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility varies with solvent polarity. For example:

- Polar aprotic solvents (DMSO, DMF): High solubility (~50 mg/mL).

- Ethanol/water mixtures : Moderate solubility (~10 mg/mL at 25°C).

Pre-saturate solvents via sonication (30 min) and centrifuge (10,000 rpm) to remove undissolved particles. Solubility data for analogs in ethyl acetate, methanol, and acetone can guide formulation .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this quinazoline derivative?

- Methodological Answer :

- Substituent Optimization : Replace methoxy groups with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects.

- Heterocyclic Fusion : Attach triazole or thiadiazine moieties to improve target binding.

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or DNA repair enzymes. Validate via cytotoxicity assays (e.g., IC₅₀ against MCF-7 or T47D cell lines) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify off-target effects.

- Mechanistic Profiling : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.

- Metabolic Stability : Assess compound degradation in cell media (LC-MS/MS) to correct for false negatives .

Q. How can crystallography or computational modeling clarify its binding mode?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., EGFR kinase) to resolve binding motifs.

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrostatic potential surfaces and reactive sites.

- MD Simulations : Run 100-ns trajectories (AMBER) to study conformational stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.